molecular formula C10H7FN2O2 B13868166 5-(3-fluoro-4-hydroxyphenyl)pyrimidin-4(3H)-one

5-(3-fluoro-4-hydroxyphenyl)pyrimidin-4(3H)-one

Cat. No.: B13868166
M. Wt: 206.17 g/mol
InChI Key: KFMVEPHRONKMIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-fluoro-4-hydroxyphenyl)pyrimidin-4(3H)-one is a chemical compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a fluorine atom and a hydroxyl group on the phenyl ring, which is attached to a pyrimidinone core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluoro-4-hydroxyphenyl)pyrimidin-4(3H)-one typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluoro-4-hydroxybenzoic acid.

    Esterification: The benzoic acid is esterified using methanol and sulfuric acid to form the corresponding methyl ester.

    Cyclization: The methyl ester undergoes cyclization with guanidine to form the pyrimidinone core.

The reaction conditions for these steps include heating the mixture to 80°C and monitoring the reaction progress using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-fluoro-4-hydroxyphenyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The pyrimidinone core can be reduced to form the corresponding dihydropyrimidine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 5-(3-fluoro-4-oxophenyl)pyrimidin-4(3H)-one.

    Reduction: Formation of 5-(3-fluoro-4-hydroxyphenyl)dihydropyrimidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-fluoro-4-hydroxyphenyl)pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-fluoro-4-hydroxyphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5-fluorouridine: A pyrimidine nucleoside analog with anticancer properties.

    5-fluorouracil: A widely used chemotherapeutic agent.

    3-fluoro-4-hydroxybenzoic acid: A precursor in the synthesis of various fluorinated compounds.

Uniqueness

5-(3-fluoro-4-hydroxyphenyl)pyrimidin-4(3H)-one is unique due to its specific substitution pattern on the phenyl ring and its pyrimidinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications.

Properties

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

IUPAC Name

5-(3-fluoro-4-hydroxyphenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C10H7FN2O2/c11-8-3-6(1-2-9(8)14)7-4-12-5-13-10(7)15/h1-5,14H,(H,12,13,15)

InChI Key

KFMVEPHRONKMIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN=CNC2=O)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.